molecular formula C8H9F2N3O4 B2744758 3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid CAS No. 1946813-08-6

3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid

Cat. No.: B2744758
CAS No.: 1946813-08-6
M. Wt: 249.174
InChI Key: LPWBZHQZAUEULD-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid is a heterocyclic carboxylic acid featuring a pyrazole core substituted with a difluoromethyl group (CF₂H), a methyl group (CH₃), and a nitro group (NO₂) at positions 3, 5, and 4, respectively. The propanoic acid chain is attached to the pyrazole ring at position 1. This compound belongs to a class of pyrazole derivatives known for their structural diversity and applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

3-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-4-7(13(16)17)6(8(9)10)11-12(4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWBZHQZAUEULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Sodium hydroxide, water.

Major Products

    Reduction: 3-[3-(Aminomethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid.

    Substitution: 3-[3-(Methoxymethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid.

    Hydrolysis: this compound.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing new pharmaceuticals. Pyrazole derivatives, including this compound, have shown promise in treating various diseases due to their ability to inhibit specific biological pathways.

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation .
  • Anti-inflammatory Properties : The compound has been studied for its potential to alleviate inflammation and pain, making it a candidate for developing anti-inflammatory drugs .

Agrochemicals

3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid can be utilized in the agricultural sector as a pesticide or herbicide. Its unique structure allows it to interact with plant growth regulators or pest resistance mechanisms.

Biological Research

The compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a selective inhibitor makes it valuable for understanding complex biological systems .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives, including those based on the structure of this compound, exhibited significant cytotoxicity against various cancer cell lines. The findings indicated that these compounds could serve as lead structures for developing novel anticancer agents .

Case Study 2: Agrochemical Development

In a recent agricultural study, researchers synthesized several pyrazole derivatives to evaluate their herbicidal activity. The results showed that compounds similar to this compound effectively inhibited weed growth while being less toxic to crops, suggesting their potential use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Acid Chains

  • 3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid (CAS: 1946822-56-5): This analog replaces the propanoic acid chain with a butanoic acid moiety. The extended carbon chain increases molecular weight (C₉H₁₁F₂N₃O₄ → C₁₀H₁₃F₂N₃O₄) and lipophilicity, which may improve membrane permeability. Predicted properties include a density of 1.56 g/cm³ and pKa of 4.10, suggesting slightly lower acidity compared to the parent compound .
Property Main Compound (Propanoic Acid) Butanoic Acid Analog
Molecular Formula C₈H₉F₂N₃O₄ C₁₀H₁₃F₂N₃O₄
Boiling Point Not Reported 435.4°C (Predicted)
pKa (Predicted) ~4.3 (Estimated) 4.10

Substituted Pyrazole Derivatives

  • 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid: This derivative lacks the methyl and nitro substituents on the pyrazole ring.
  • 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1001518-85-9): Substitution of the nitro group with bromo (Br) and difluoromethyl with trifluoromethyl (CF₃) increases molecular weight (336.30 g/mol) and introduces a stronger electron-withdrawing effect. The bromo group may enhance halogen bonding in target interactions .
Property Main Compound Bromo/Trifluoromethyl Analog
Molecular Formula C₈H₉F₂N₃O₄ C₉H₈BrF₃N₃O₂
Key Substituents CF₂H, CH₃, NO₂ CF₃, CH₃, Br
Potential Bioactivity Enhanced reactivity via NO₂ Halogen bonding via Br

Triazolopyrimidine-Based Analogs

  • 3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS: 1174874-40-8): This compound replaces the pyrazole core with a triazolopyrimidine ring, increasing structural complexity. The ethylpyrazole substituent and triazole ring may improve metabolic stability and target selectivity, though synthesis is more challenging .
Property Main Compound Triazolopyrimidine Analog
Core Structure Pyrazole Triazolopyrimidine
Molecular Weight ~260 g/mol (Estimated) 336.30 g/mol
Bioactivity Consideration Nitro group aids in redox interactions Triazole enhances binding affinity

Chlorinated Phenylpropanoic Acid Derivatives (Marine-Derived)

Marine actinomycetes produce chlorinated 3-phenylpropanoic acids (e.g., compounds 1–3 in ). While structurally distinct (phenyl vs. pyrazole), these share the propanoic acid moiety and exhibit antimicrobial activity. The main compound’s pyrazole ring and nitro group likely confer different mechanisms of action, such as targeting enzymes via nitro-reduction pathways .

Key Findings and Implications

  • Substituent Effects : The nitro group in the main compound enhances electrophilicity, facilitating interactions with nucleophilic biological targets. In contrast, bromo or trifluoromethyl substituents prioritize halogen bonding or steric effects .
  • Chain Length: Extending the acid chain (propanoic → butanoic) increases lipophilicity, which could improve bioavailability but may reduce solubility .
  • Structural Complexity : Triazolopyrimidine analogs demonstrate how core heterocycle modifications can diversify bioactivity, though synthetic complexity rises .

Data Tables for Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight pKa (Predicted) Notable Substituents
3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid C₈H₉F₂N₃O₄ ~260 ~4.3 CF₂H, CH₃, NO₂
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (1001518-85-9) C₉H₈BrF₃N₃O₂ 336.30 Not Reported CF₃, CH₃, Br
3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (1174874-40-8) C₁₄H₁₄F₂N₆O₂ 336.30 Not Reported CF₂H, Ethylpyrazole, Triazole

Biological Activity

3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C8H9F2N3O4
  • Molar Mass : 249.17 g/mol
  • Density : 1.62 g/cm³ (predicted)
  • Boiling Point : 447.1 °C (predicted)
  • pKa : 4.13 (predicted) .

Antiviral Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antiviral activity, particularly against HIV. For instance, derivatives of pyrazole have been shown to inhibit HIV-1 replication with potent EC50 values ranging from nanomolar to sub-micromolar concentrations . Although specific data on this compound is limited, its structural analogs suggest potential antiviral efficacy.

The mechanism by which pyrazole derivatives exert their antiviral effects often involves the inhibition of reverse transcriptase, an essential enzyme for HIV replication. The structural features that enhance binding affinity and selectivity for this target include the presence of electronegative groups such as difluoromethyl and nitro substituents .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by their substituents. The following table summarizes key findings related to the SAR of similar compounds:

CompoundEC50 (μmol/L)Selectivity IndexKey Substituents
I-190.0334HighDifluoromethyl, methyl, nitro
I-110.003825,468Alkyl/aryl thio group
I-120.0043ModerateAromatic ring

This table illustrates that modifications at specific positions on the pyrazole ring can enhance antiviral potency and selectivity against HIV .

Case Studies

In a study evaluating a series of pyrazole derivatives for their anti-HIV activity, compounds structurally similar to this compound demonstrated promising results. For example:

  • Compound I-11 showed an EC50 value of 3.8 nmol/L against wild-type HIV-1 strains.
  • Compound I-19 , with a difluoromethyl group at the C3 position, exhibited an EC50 value comparable to established antiretroviral drugs .

These findings underscore the potential for further exploration of this compound as a candidate for antiviral drug development.

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should follow a stepwise approach:

Precursor Selection : Use nitro-substituted pyrazole intermediates (e.g., 3-difluoromethyl-5-methyl-1H-pyrazole derivatives) as starting materials .

Coupling Reactions : Employ propanoic acid derivatives via nucleophilic substitution or amidation under controlled pH (e.g., pH 7–8) to minimize side reactions.

Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures for high purity (>95%) .

  • Critical Parameter : Monitor reaction temperature (60–80°C) to prevent nitro group decomposition.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks by comparing with analogous pyrazole-propanoic acid derivatives (e.g., δ 8.2–8.5 ppm for pyrazole protons; δ 170–175 ppm for carboxylic acid carbon) .
  • IR Spectroscopy : Verify nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Cross-validate with computational simulations (e.g., Gaussian DFT) .

Q. What experimental protocols are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :

Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C for 7–14 days.

Analyze degradation products via HPLC-DAD/UV (C18 column, acetonitrile/water mobile phase).

  • Key Insight : Nitro groups may hydrolyze under alkaline conditions; track via loss of UV absorbance at 310 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for the nitro and difluoromethyl groups in related pyrazole derivatives?

  • Methodological Answer :
  • Controlled Comparative Studies : Synthesize analogs with/without nitro/difluoromethyl groups and compare reaction kinetics (e.g., SN2 vs. radical pathways).
  • Computational Analysis : Use DFT calculations to model electron-withdrawing effects of nitro and difluoromethyl groups on reaction intermediates .
  • Case Study : In similar compounds, nitro groups stabilize transition states in electrophilic substitutions, while difluoromethyl enhances lipophilicity .

Q. What advanced computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB) using the compound’s 3D structure (optimized via DFT).
  • MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability.
  • Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC50) to refine computational models .

Q. How should researchers design in vitro bioactivity assays to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodological Answer :
  • Kinase Inhibition :

Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2).

Compare IC50 values with known inhibitors (e.g., Gefitinib for EGFR).

  • Antimicrobial Screening :

Perform broth microdilution assays (CLSI guidelines) against Gram-positive/-negative bacteria and fungi.

Assess synergy with β-lactam antibiotics via checkerboard assays .

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